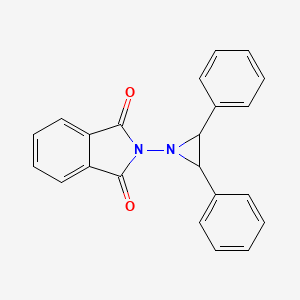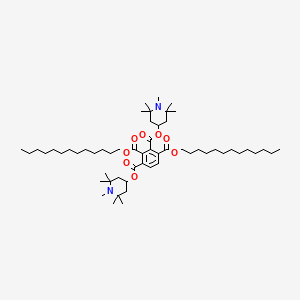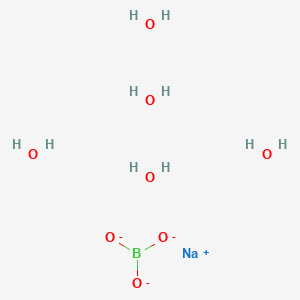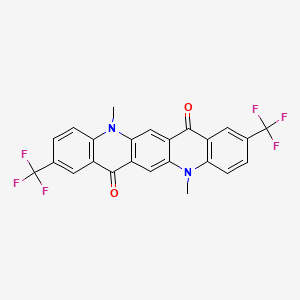
5,12-Dimethyl-2,9-bis-trifluoromethyl-5,12-dihydroquino2,3-bacridine-7,14-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,12-Dimethyl-2,9-bis-trifluoromethyl-5,12-dihydroquino2,3-bacridine-7,14-dione is a complex organic compound known for its unique chemical structure and properties
Vorbereitungsmethoden
The synthesis of 5,12-Dimethyl-2,9-bis-trifluoromethyl-5,12-dihydroquino2,3-bacridine-7,14-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, followed by specific reaction conditions to introduce the trifluoromethyl groups and the dihydroquinoacridine core. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
5,12-Dimethyl-2,9-bis-trifluoromethyl-5,12-dihydroquino2,3-bacridine-7,14-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5,12-Dimethyl-2,9-bis-trifluoromethyl-5,12-dihydroquino2,3-bacridine-7,14-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
Wirkmechanismus
The mechanism of action of 5,12-Dimethyl-2,9-bis-trifluoromethyl-5,12-dihydroquino2,3-bacridine-7,14-dione involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its ability to participate in hydrogen bonding and other non-covalent interactions, which can stabilize transition states and facilitate various chemical reactions. The dihydroquinoacridine core plays a crucial role in its reactivity and interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 5,12-Dimethyl-2,9-bis-trifluoromethyl-5,12-dihydroquino2,3-bacridine-7,14-dione stands out due to its unique combination of trifluoromethyl groups and the dihydroquinoacridine core. Similar compounds include:
3,5-Bis(trifluoromethyl)benzoic acid: Known for its use in synthesizing various derivatives.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Used extensively in organocatalysis
These compounds share some structural similarities but differ in their specific applications and reactivity profiles.
Eigenschaften
Molekularformel |
C24H14F6N2O2 |
|---|---|
Molekulargewicht |
476.4 g/mol |
IUPAC-Name |
5,12-dimethyl-2,9-bis(trifluoromethyl)quinolino[2,3-b]acridine-7,14-dione |
InChI |
InChI=1S/C24H14F6N2O2/c1-31-17-5-3-11(23(25,26)27)7-13(17)21(33)15-10-20-16(9-19(15)31)22(34)14-8-12(24(28,29)30)4-6-18(14)32(20)2/h3-10H,1-2H3 |
InChI-Schlüssel |
DTCVMAUWQZZRJC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)C(F)(F)F)C(=O)C3=CC4=C(C=C31)C(=O)C5=C(N4C)C=CC(=C5)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Butylcyclohexyl)-4-[4-(methoxymethyl)phenyl]benzene](/img/structure/B13739972.png)
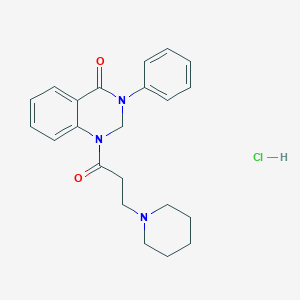

![25H-4,15-(Methano[1,3]benzenomethano)-20,24-metheno-19H-dibenzo[k,t][1,4,7,10]tetraoxacycloheneicosin-26,29-diol,2,17,22,32-tetrakis(1,1-dimethylethyl)-6,7,9,10,12,13-hexahydro-](/img/structure/B13739983.png)



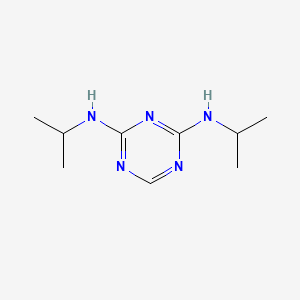

![Nickel(2+) bis[2-benzoyl-5-(octyloxy)phenolate]](/img/structure/B13740016.png)
